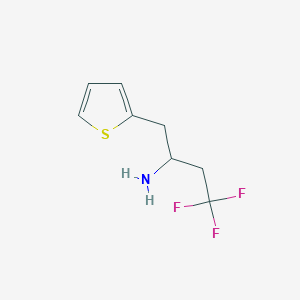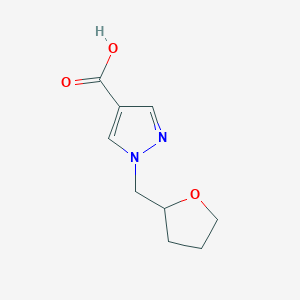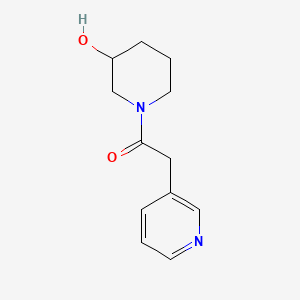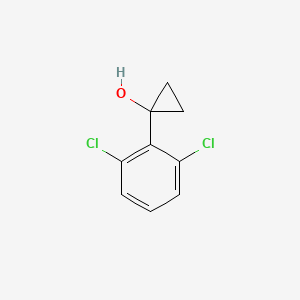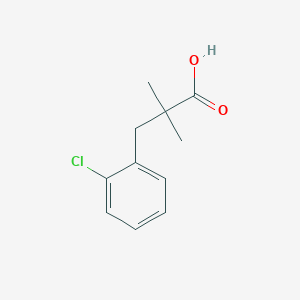
Ácido 3-(2-clorofenil)-2,2-dimetilpropanoico
Descripción general
Descripción
3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
El compuesto ha sido sintetizado y evaluado por su potencial como agente anticonvulsivo . Se probó en modelos agudos de epilepsia, incluidos los test de convulsiones de electrochoque máximo (MES), psicomotor (6 Hz, 32 mA) y pentylenetetrazol subcutáneo (sc PTZ) . La sustancia más activa mostró valores de ED50 y de índice protector más beneficiosos que el fármaco de referencia, el ácido valproico .
Actividad Antinociceptiva
Además de sus propiedades anticonvulsivas, el compuesto también se ha investigado por su actividad antinociceptiva (analgésica) . Esto es particularmente relevante ya que los fármacos anticonvulsivos son a menudo eficaces en el manejo del dolor neuropático . La actividad antinociceptiva se investigó en el modelo de formalina del dolor tónico .
Interacción con Canales Neuronales
El compuesto ha mostrado afinidad por los canales de sodio y calcio dependientes de voltaje, así como por los receptores GABA A y TRPV1 . El mecanismo molecular de acción más probable para el compuesto más activo se basa en la interacción con los canales de sodio sensibles al voltaje neuronal (sitio 2) y los canales de calcio de tipo L .
Propiedades No Tóxicas
El compuesto también se probó por sus propiedades neurotóxicas y hepatotoxicas y no mostró ningún efecto citotóxico significativo . Este es un factor importante a la hora de considerar el perfil de seguridad de un posible agente terapéutico .
Investigación Química
El compuesto se utiliza en la investigación química y está disponible en proveedores de productos químicos científicos . Se vende típicamente en forma de alta pureza para su uso en varios tipos de investigación química .
Síntesis de Derivados
El compuesto sirve como precursor en la síntesis de diversos derivados . Estos derivados pueden tener diferentes propiedades y posibles aplicaciones, ampliando el rango de posibilidades de investigación .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or activate certain enzymes, alter the conformation of proteins, or modulate signal transduction pathways.
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse cellular effects .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMBQPGSRWDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


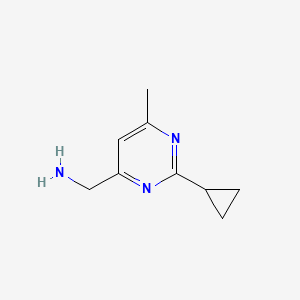
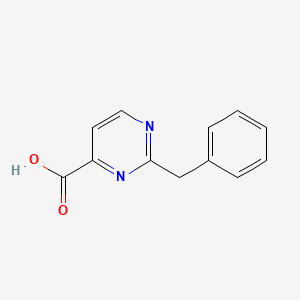

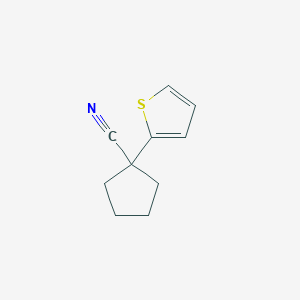
![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)

![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)

